![molecular formula C17H21N3O8S B14859181 1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B14859181.png)
1-{[4-(2-Carboxy-1-pyrrolidinyl)-3-nitrophenyl]sulfonyl}-4-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a nitro group, and a sulfonyl group
Preparation Methods
The synthesis of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.
Introduction of the Nitro Group: Nitration reactions using nitric acid or other nitrating agents are employed to introduce the nitro group onto the aromatic ring.
Sulfonylation: The sulfonyl group is introduced via sulfonyl chloride reagents under basic conditions.
Coupling Reactions: The final step involves coupling the pyrrolidine derivative with the sulfonylated aromatic compound under suitable conditions to form the target molecule.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Hydrolysis: The carboxylic acid groups can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylate salts.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing novel materials with specific electronic or optical properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications
Mechanism of Action
The mechanism of action of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The pyrrolidine ring contributes to the overall binding affinity and specificity by providing a rigid scaffold that fits well into the target’s binding pocket .
Comparison with Similar Compounds
Similar compounds to 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid include:
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share the pyrrolidine ring structure but differ in functional groups and overall activity.
Sulfonylated Aromatics: Compounds with sulfonyl groups attached to aromatic rings, such as sulfonamides, exhibit similar chemical reactivity but may have different biological activities.
Nitroaromatics: Nitrobenzene derivatives share the nitro group but differ in their overall structure and applications.
The uniqueness of 1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrobenzenesulfonyl]piperidine-4-carboxylic acid lies in its combination of these functional groups, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C17H21N3O8S |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
1-[4-(2-carboxypyrrolidin-1-yl)-3-nitrophenyl]sulfonylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H21N3O8S/c21-16(22)11-5-8-18(9-6-11)29(27,28)12-3-4-13(15(10-12)20(25)26)19-7-1-2-14(19)17(23)24/h3-4,10-11,14H,1-2,5-9H2,(H,21,22)(H,23,24) |
InChI Key |
TUGJYMVTVLKNPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCC(CC3)C(=O)O)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


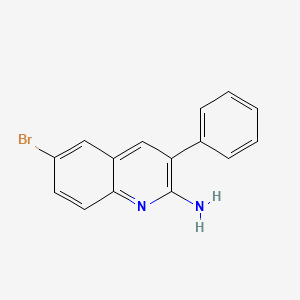
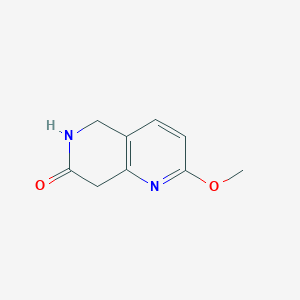
![4-[(4-chloro-3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B14859121.png)
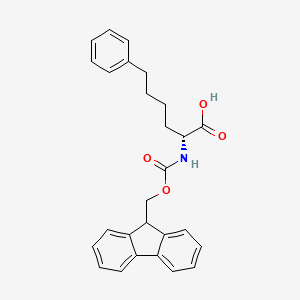
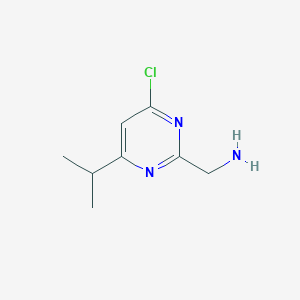
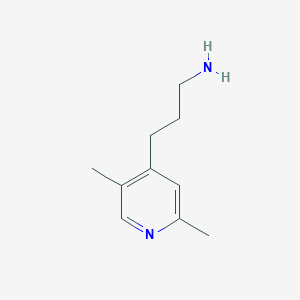
![2-{[(3,5-Difluorophenyl)amino]methyl}-6-methoxyphenol](/img/structure/B14859145.png)
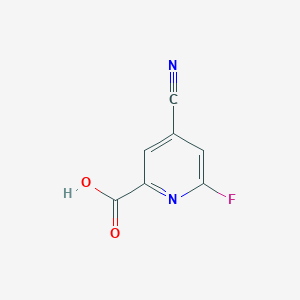
![2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B14859167.png)
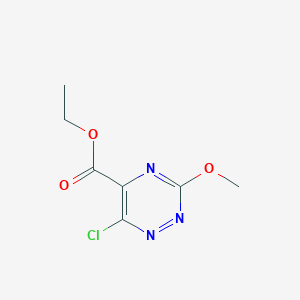
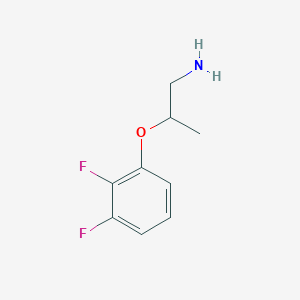
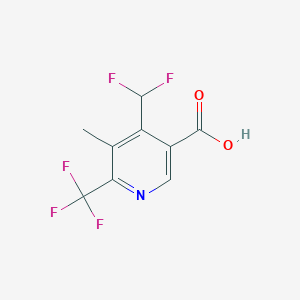
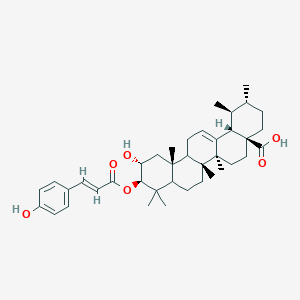
![1-[5-(1,3-Dioxolan-2-YL)pyridin-2-YL]ethanone](/img/structure/B14859198.png)
